
(E)-hexadec-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-hexadec-2-enoate is a straight-chain unsaturated fatty acid anion that is the conjugate base of (E)-hexadec-2-enoic acid, obtained by deprotonation of the carboxy group. It is an unsaturated fatty acid anion, a long-chain fatty acid anion and a straight-chain fatty acid anion. It is a conjugate base of an (E)-hexadec-2-enoic acid.
Aplicaciones Científicas De Investigación
Chemical Transformation and Product Synthesis
- Intramolecular Redox Reactions: (E)-hexadec-2-enoate derivatives can be synthesized through intramolecular redox reactions, as demonstrated by Chen et al. (2012), where conjugated dienals were converted to non-conjugated enoic acids in subcritical water, highlighting a method for producing complex organic compounds without metal catalysts (Chen et al., 2012).
Safety and Toxicological Assessments
- Safety Assessment of Fragrance Ingredients: Ethyl (E)hex-3-enoate, a related compound, has been assessed for various toxicological endpoints, including genotoxicity and reproductive toxicity, indicating a broader context of safety evaluations for similar compounds (Api et al., 2020).
Natural Product Isolation and Analysis
- Isolation from Natural Sources: Studies by Faizi and Naz (2004) have isolated oleanane-type triterpenoid esters, including hexadec-9-enoate derivatives, from natural sources like the golden flowers of Tagetes erecta, showing the occurrence of these compounds in nature (Faizi & Naz, 2004).
Biocatalysis and Enzymatic Studies
- Enoate Reductase Studies: The study of enoate reductases, enzymes that reduce carbon-carbon double bonds in enoates, has been significant, as seen in the work of Caldeira et al. (1996) and Skrobiszewski et al. (2013). These enzymes have applications in biocatalysis and the production of chemically reduced products (Caldeira et al., 1996); (Skrobiszewski et al., 2013).
Synthesis and Chemical Reactions
- Synthesis of Hexadeca-4,6-dien-1-ol: Shakhmaev et al. (2015) demonstrated the synthesis of hexadeca-4,6-dien-1-ol, a pheromone component, via a reaction involving ethyl (4E)-5-chloropent-4-enoate, showcasing the utility of (E)-hexadec-2-enoate derivatives in synthesizing bioactive compounds (Shakhmaev et al., 2015).
Chemoenzymatic Processes
- One-Pot Chemoenzymatic Processes: The combination of chemical and enzymatic processes in one-pot reactions, as researched by Krausser et al. (2011), demonstrates the potential of enoate reductases to be used in tandem with chemical reactions like Wittig reactions, opening up avenues for efficient and sustainable synthesis methods (Krausser et al., 2011).
Propiedades
Nombre del producto |
(E)-hexadec-2-enoate |
|---|---|
Fórmula molecular |
C16H29O2- |
Peso molecular |
253.4 g/mol |
Nombre IUPAC |
(E)-hexadec-2-enoate |
InChI |
InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/p-1/b15-14+ |
Clave InChI |
ZVRMGCSSSYZGSM-CCEZHUSRSA-M |
SMILES isomérico |
CCCCCCCCCCCCC/C=C/C(=O)[O-] |
SMILES canónico |
CCCCCCCCCCCCCC=CC(=O)[O-] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



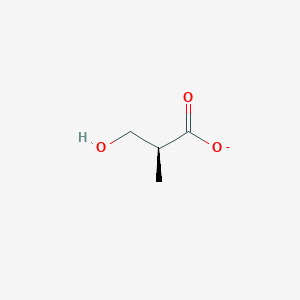
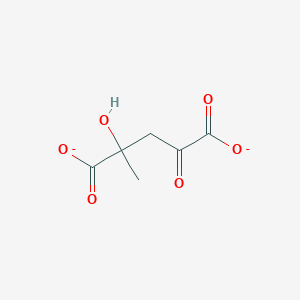

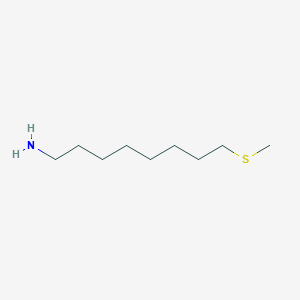

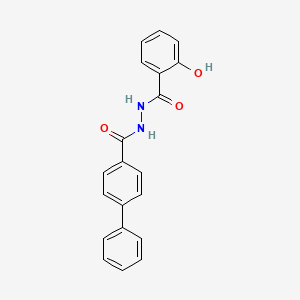
![(5E,8E,11E,14E)-N-[(2R)-1-hydroxypropan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B1258240.png)
![N-[4-[(3-Aminobutyl)amino]butyl]carbamic acid 2-[(6-guanidinohexyl)amino]-2-oxoethyl ester](/img/structure/B1258241.png)
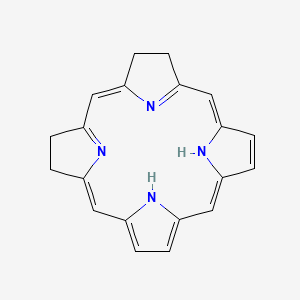

![3-(4-Chloro-phenyl)-8-methyl-2-(3-phenyl-[1,2,4]oxadiazol-5-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B1258244.png)
![(4-{(E)-[5-(4-chlorophenyl)-6-(ethoxycarbonyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B1258248.png)
![(E)-but-2-enedioic acid;9-chloro-4-methyl-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene](/img/structure/B1258249.png)
